molecular formula C20H22F3N7OS B607617 GDC-0339 CAS No. 1428569-85-0

GDC-0339

Cat. No.: B607617
CAS No.: 1428569-85-0
M. Wt: 465.5 g/mol
InChI Key: NHXVGMQFCYBLTL-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GDC-0339 involves multiple steps, including the formation of a diaminopyrazole core structure. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling under specific reaction conditions. For example, one of the steps involves the reaction of a pyrazole derivative with an amine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

GDC-0339 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the intramolecular rearrangement catalyzed by cytochrome P450 enzymes, specifically CYP1A1 .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions often involve specific temperatures, pH levels, and the presence of catalysts .

Major Products

The major products formed from the reactions of this compound include its metabolites, which are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance .

Biological Activity

GDC-0339 is a small molecule pan-Pim kinase inhibitor that has been developed primarily for the treatment of multiple myeloma. Its biological activity is characterized by its ability to inhibit the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3, all of which are serine/threonine kinases involved in cell survival and proliferation. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound functions by inhibiting the activity of Pim kinases, which play a crucial role in various cellular processes such as cell cycle regulation and apoptosis. The inhibition of these kinases leads to decreased phosphorylation of key substrates involved in cell survival pathways. Notably, this compound has demonstrated the ability to significantly reduce the phosphorylation of proteins such as BAD and 4EBP1 in multiple myeloma cells, promoting apoptosis and inhibiting tumor growth .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : High oral bioavailability allows for convenient administration.
  • Tolerability : Clinical trials have shown that this compound is well tolerated among patients.
  • Metabolism : The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP1A1. A notable metabolic pathway involves an intramolecular rearrangement that alters its structure without affecting its stereochemistry .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value
IC50 (Pim Kinase Inhibition) 7 nmol/L (PIM1), 363 nmol/L (PIM2), 69 nmol/L (PIM3)
Kinetic Parameters kcat=8.4 min1k_{cat}=8.4\text{ min}^{-1}, Km=0.6μMK_m=0.6\mu M
Competitive Inhibition Ki Ki=0.9μMK_i=0.9\mu M
Clinical Trial Response Rate Overall Response Rate (ORR): 8.9% in relapsed/refractory multiple myeloma patients

Preclinical Studies

In preclinical models, this compound has shown significant efficacy against multiple myeloma cell lines such as RPMI8226 and MM.1S. In xenograft mouse models, treatment with this compound resulted in substantial tumor growth inhibition, demonstrating its potential as a therapeutic agent for this malignancy .

Clinical Trials

Clinical evaluations have revealed that this compound can effectively reduce tumor burden in patients with relapsed or refractory multiple myeloma. A notable trial reported an ORR of 8.9%, with a disease control rate significantly higher at 72.2% . Adverse effects were manageable, with thrombocytopenia being the most common.

Properties

IUPAC Name

5-amino-N-[5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N7OS/c1-29-20(30-7-5-10(21)13(24)6-8-30)14(9-26-29)27-18(31)16-17(25)32-19(28-16)15-11(22)3-2-4-12(15)23/h2-4,9-10,13H,5-8,24-25H2,1H3,(H,27,31)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXVGMQFCYBLTL-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CC[C@H]([C@@H](CC4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428569-85-0
Record name GDC-0339
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428569850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0339
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRJ7DX38T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GDC-0339
Reactant of Route 2
GDC-0339
Reactant of Route 3
GDC-0339
Reactant of Route 4
Reactant of Route 4
GDC-0339
Reactant of Route 5
Reactant of Route 5
GDC-0339
Reactant of Route 6
Reactant of Route 6
GDC-0339

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.